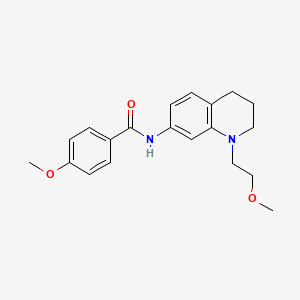

4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Description

Properties

IUPAC Name |

4-methoxy-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-24-13-12-22-11-3-4-15-5-8-17(14-19(15)22)21-20(23)16-6-9-18(25-2)10-7-16/h5-10,14H,3-4,11-13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSWCIHFZRIPOBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding or van der waals forces.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the specific targets the compound interacts with and the biochemical pathways it affects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. .

Biological Activity

4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound combines several functional groups, including a methoxy group and a tetrahydroquinoline moiety, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structure includes a benzenesulfonamide group, known for its biological activity, particularly in pharmaceutical applications. The tetrahydroquinoline structure is recognized for its neuroprotective effects and potential in treating neurodegenerative diseases.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group mimics natural substrates of target enzymes, potentially leading to inhibition of enzyme activity and modulation of signal transduction pathways. This interaction is crucial for its therapeutic effects in anti-inflammatory and antimicrobial contexts.

Anticancer Activity

Research indicates that compounds similar to 4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exhibit significant anticancer properties. For instance, related benzenesulfonamides have shown selective inhibition against carbonic anhydrase IX with low values, which suggests potential applications in cancer treatment. The tetrahydroquinoline structure is also associated with neuroprotective effects.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties attributed to its sulfonamide group. This structural feature allows it to interfere with bacterial growth by inhibiting essential metabolic pathways.

Research Findings

Recent studies have explored the biological activity of related compounds through various assays:

Case Studies

A notable case study involved evaluating the antiproliferative activity of various derivatives based on the structure of 4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide. The study found that modifications to the methoxy and hydroxy groups significantly influenced biological activity. For example, derivatives with multiple hydroxyl groups exhibited pronounced antiproliferative effects against MCF-7 cell lines .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The 1-position of the tetrahydroquinoline scaffold is a critical site for modulating biological activity and physicochemical properties. Below is a comparative analysis of substituents and properties across similar compounds:

Key Observations:

- Methoxyethyl vs. Carbonyl Groups : The target compound’s 2-methoxyethyl group introduces an ether linkage, likely enhancing water solubility compared to the morpholine- or piperidine-carbonyl substituents in 10e and 10f, which are more lipophilic and may improve membrane permeability .

- The target compound’s methoxyethyl group may mitigate these concerns.

Preparation Methods

Formation of 1,2,3,4-Tetrahydroquinolin-7-amine

The tetrahydroquinoline scaffold is typically synthesized via the Pictet-Spengler reaction , cyclizing phenethylamine derivatives with aldehydes. For example:

Alkylation with 2-Methoxyethyl Groups

The nitrogen atom of the tetrahydroquinoline is alkylated using 2-methoxyethyl bromide or chloride under basic conditions:

- Base : Sodium hydride (NaH) in dimethylformamide (DMF).

- Reagent : 2-Methoxyethyl bromide (1.2 equiv).

- Conditions : 0°C to room temperature, 4–6 h.

- Workup : Dilution with toluene, aqueous extraction, and silica gel chromatography (DCM:EtOAc = 4:1).

Mechanistic Insight : The reaction proceeds via deprotonation of the tetrahydroquinoline nitrogen by NaH, followed by nucleophilic substitution (SN2) with the methoxyethyl halide.

Preparation of 4-Methoxybenzoyl Chloride

Synthesis from 4-Methoxybenzoic Acid

4-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride:

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 80°C |

| Reaction Time | 2 hours |

| Purity (Post-Distillation) | ≥98% (by NMR) |

Amide Bond Formation

The final step couples 1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine with 4-methoxybenzoyl chloride:

- Base : Triethylamine (TEA, 2 equiv) in anhydrous dichloromethane (DCM).

- Conditions : 0°C to room temperature, 12 h.

- Workup : Aqueous wash, drying (Na₂SO₄), and chromatography (DCM:MeOH = 95:5).

Optimization Notes :

- Coupling Agents : Direct acylation with acyl chlorides avoids side reactions compared to carbodiimide-based methods.

- Solvent Choice : DCM minimizes hydrolysis of the acyl chloride.

Alternative Synthetic Routes and Comparative Analysis

Reductive Amination Approach

An alternative pathway involves reductive amination of 7-nitro-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline followed by nitro reduction and acylation:

- Nitro Group Introduction : Nitration of tetrahydroquinoline (HNO₃/H₂SO₄, 0°C).

- Reduction : Catalytic hydrogenation (H₂/Pd-C, 60 psi, 6 h).

- Acylation : As described in Section 4.

Advantages : Higher regioselectivity for the 7-position.

Disadvantages : Additional steps reduce overall yield (~50% over three steps).

Solid-Phase Synthesis

For high-throughput applications, resin-bound tetrahydroquinoline derivatives enable iterative functionalization:

- Resin : Wang resin loaded with Fmoc-protected amine.

- Coupling : HATU/DIEA in DMF for acylation.

- Cleavage : TFA/DCM (1:1).

Yield : ~60–70% (purity >85%).

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/water gradient).

- Melting Point : 148–150°C (uncorrected).

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Process Optimization

- Continuous Flow Synthesis : Microreactors improve heat transfer and reduce reaction times for alkylation steps.

- Catalyst Recycling : Pd-C reuse in nitro reductions lowers metal waste.

Challenges and Mitigation Strategies

Competing Side Reactions

Purification Difficulties

- Byproduct Removal : Silica gel chromatography with gradient elution (DCM → DCM:MeOH 9:1) resolves closely eluting impurities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.